molecular formula C3H6S4 B14312769 5-Methyl-1,2,3,4-tetrathiane CAS No. 116664-30-3

5-Methyl-1,2,3,4-tetrathiane

Cat. No.: B14312769
CAS No.: 116664-30-3
M. Wt: 170.3 g/mol
InChI Key: MUHSSCIXCFPQHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,3,4-tetrathiane typically involves the reaction of sulfur with organic compounds containing carbon-sulfur bonds. One common method is the thermal degradation of sulfur-containing compounds such as allyl isothiocyanate . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the tetrathiane ring .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2,3,4-tetrathiane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols and other sulfur-containing compounds.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols .

Scientific Research Applications

Comparison with Similar Compounds

    1,2,3,4-Tetrathiane: Similar structure but lacks the methyl group.

    Diallyl trisulfide: Contains three sulfur atoms and is derived from garlic.

    Diallyl disulfide: Contains two sulfur atoms and is also found in garlic.

Uniqueness: 5-Methyl-1,2,3,4-tetrathiane is unique due to its specific ring structure with four sulfur atoms and a methyl group, which imparts distinct chemical and biological properties. Its ability to permeate the central nervous system and inhibit NADPH oxidase sets it apart from other sulfur-containing compounds .

Properties

CAS No.

116664-30-3

Molecular Formula

C3H6S4

Molecular Weight

170.3 g/mol

IUPAC Name

5-methyltetrathiane

InChI

InChI=1S/C3H6S4/c1-3-2-4-6-7-5-3/h3H,2H2,1H3

InChI Key

MUHSSCIXCFPQHS-UHFFFAOYSA-N

Canonical SMILES

CC1CSSSS1

Origin of Product

United States

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